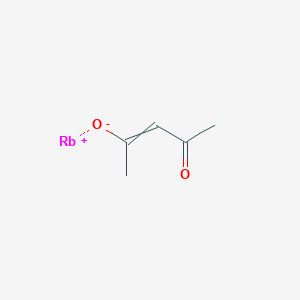

Rubidium-2,4-pentanedionate

描述

准备方法

Synthetic Routes and Reaction Conditions

Rubidium-2,4-pentanedionate can be synthesized by reacting rubidium hydroxide with 2,4-pentanedione in an organic solvent. The reaction typically involves the following steps:

- Dissolution of rubidium hydroxide in an appropriate solvent such as ethanol.

- Addition of 2,4-pentanedione to the solution.

- Stirring the mixture at room temperature until the reaction is complete.

- Evaporation of the solvent to obtain the yellowish powder of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Using industrial-grade rubidium hydroxide and 2,4-pentanedione.

- Employing large-scale reactors for the reaction.

- Utilizing advanced purification techniques to ensure high purity of the final product.

化学反应分析

Thermal Decomposition

Rb(acac) undergoes thermal decomposition at elevated temperatures (typically above 200°C), producing rubidium oxide (Rb₂O), carbon dioxide, and water vapor.

Conditions :

-

Temperature: 200–400°C

-

Atmosphere: Inert (N₂ or Ar) or oxidative (O₂)

Applications : -

Precursor for synthesizing rubidium-doped ceramics or semiconductors.

Ligand Substitution Reactions

The acetylacetonate ligand (acac⁻) can be displaced by stronger-field ligands. For example, reaction with hydrochloric acid yields rubidium chloride and free 2,4-pentanedione :

Key Features :

-

Solvent : Ethanol or tetrahydrofuran (THF)

-

Reactivity : Faster in polar solvents due to improved ion dissociation.

Applications :

Hydrolysis in Aqueous Media

In water, Rb(acac) hydrolyzes exothermically, forming rubidium hydroxide and regenerating the diketone ligand :

Observations :

-

Gas Evolution : Hydrogen gas () may form due to residual rubidium metal reactivity .

-

pH : Hydrolysis increases solution alkalinity (pH > 10).

Redox Reactions

Rb(acac) participates in redox processes, primarily through ligand-centered electron transfer. For instance, it reacts with halogens () to form rubidium halides :

Mechanism :

-

Halogen oxidizes the enolate form of the acac ligand.

-

Rubidium remains in the +1 oxidation state.

Coordination Chemistry

Rb(acac) serves as a precursor in synthesizing heterometallic complexes. For example, with transition metal acetylacetonates (M(acac)ₙ), it forms mixed-metal structures:

Applications :

-

Designing catalysts for cross-coupling reactions.

Mechanistic Insights

科学研究应用

Materials Science

Synthesis of Nanoparticles

Rubidium-2,4-pentanedionate has been utilized in the synthesis of rubidium nanoparticles. These nanoparticles are notable for their high surface area and unique electronic properties, making them suitable for applications in catalysis and drug delivery.

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Biocompatibility | MTT Assay on mouse osteoblasts | Enhanced cell proliferation; no cytotoxicity observed. |

| Synthesis of Rubidium Nanoparticles | Green synthesis from natural sources | Effective cytotoxicity against colorectal carcinoma cell lines (HCT116) at low concentrations. |

Case Study: Hydroxyapatite Nanoparticles

- Objective : To evaluate the biocompatibility of rubidium-doped hydroxyapatite.

- Outcome : Demonstrated improved proliferation rates of osteoblasts, indicating potential for bone regeneration applications.

Neuropharmacological Applications

Research has indicated that rubidium ions exhibit neuroprotective effects. Studies have shown that rubidium can mitigate seizures induced by pentylenetetrazole (PTZ) through modulation of NMDA receptors and nitric oxide pathways in the hippocampus. Additionally, rubidium has demonstrated antidepressant-like effects in animal models.

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Neuroprotective Effects | Seizure model using PTZ | Significant reduction in seizure activity; modulation of NMDA receptor pathways observed. |

| Antidepressant Effects | Behavioral assays in animal models | Indicated potential for mood stabilization and antidepressant properties. |

Cancer Therapy

Rubidium-based nanoparticles have been investigated for their anticancer properties. A significant study synthesized rubidium nanoparticles from natural sources and tested their cytotoxic effects on colorectal carcinoma cell lines (HCT116). The findings revealed that these nanoparticles exhibited significant cytotoxicity at lower concentrations compared to conventional treatments.

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anticancer Activity | Cytotoxicity assays on HCT116 cell line | Significant cytotoxicity at lower doses; potential as effective drug delivery systems in cancer therapy. |

Case Study: Rubidium Nanoparticles in Cancer Therapy

- Objective : Assess the anticancer efficacy of green-synthesized rubidium nanoparticles.

- Outcome : Showed enhanced cytotoxic effects against colorectal cancer cells, suggesting a promising avenue for cancer treatment.

Medical Imaging

Rubidium-82, a radioactive isotope derived from rubidium, is widely used in positron emission tomography (PET) scans for myocardial perfusion imaging. Its ability to accumulate in tissues with high potassium content makes it particularly useful for imaging brain tumors and assessing cardiac health.

作用机制

The mechanism of action of Rubidium-2,4-pentanedionate involves its ability to coordinate with various ligands and form stable complexes. The molecular targets include metal ions and organic molecules, and the pathways involved are primarily coordination chemistry pathways.

相似化合物的比较

Rubidium-2,4-pentanedionate can be compared with other similar compounds such as:

Potassium-2,4-pentanedionate: Similar in structure but with potassium instead of rubidium.

Sodium-2,4-pentanedionate: Similar in structure but with sodium instead of rubidium.

Cesium-2,4-pentanedionate: Similar in structure but with cesium instead of rubidium.

Uniqueness

This compound is unique due to its specific coordination properties and its ability to form stable complexes with a variety of ligands. This makes it particularly useful in applications where stability and reactivity are crucial.

生物活性

Rubidium-2,4-pentanedionate, a compound of rubidium and 2,4-pentanedione, is part of a class of metal acetylacetonates known for their diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is synthesized through the reaction of rubidium hydroxide with 2,4-pentanedione. It exhibits chelating properties due to the presence of the diketone functional group. The resulting complex can influence various biochemical pathways and cellular processes.

Biological Activity

Mechanism of Action

This compound interacts with biological systems primarily through its ability to chelate metal ions and modulate enzyme activity. The compound's mode of action includes:

- Enzyme Modulation : It can inhibit or activate enzymes by binding to metal cofactors essential for their activity.

- Cellular Signaling : The compound may affect signaling pathways by altering the availability of metal ions crucial for signal transduction.

Biochemical Pathways

Research indicates that rubidium compounds can influence several metabolic pathways:

- Antioxidant Activity : this compound has been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Cell Proliferation : Studies suggest that rubidium complexes can impact cell growth and differentiation, particularly in neuronal and immune cells.

Case Studies

-

Antioxidant Properties in Neuronal Cells

A study investigated the effects of this compound on oxidative stress in neuronal cells. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound, suggesting its potential neuroprotective effects. -

Influence on Immune Function

Another case study explored the impact of this compound on immune cell proliferation. The findings demonstrated enhanced proliferation of lymphocytes in vitro, indicating a possible role in modulating immune responses.

Data Table: Biological Effects of this compound

属性

IUPAC Name |

4-oxopent-2-en-2-olate;rubidium(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.Rb/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJJZNKHNDSRAE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].[Rb+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7O2Rb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。